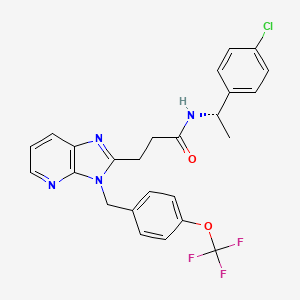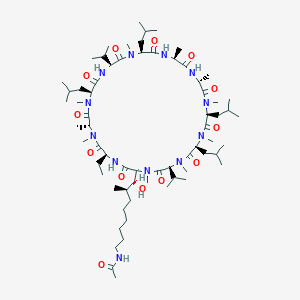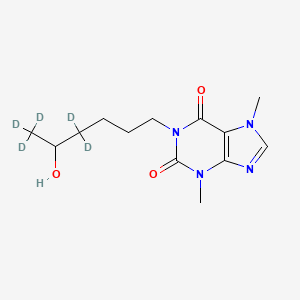
CycLuc1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
CycLuc1 is a synthetic luciferase substrate, brain penetrant and displays NIR emission. This compound offers brighter bioluminescence and improved imaging in mouse models at lower doses than the standard D-luciferin. This compound binds to luciferase with higher affinity and and emits about 5.7-fold more light than aminoluciferin and 3.2-fold more light than D-luciferin. This compound is shown to readily cross the blood-brain barrier in mice and provides much improved noninvasive bioluminescence imaging (BLI) of the brain at lower dose when compared to D-luciferin. This compound yields about 10-fold higher bioluminescent signal than D-luciferin when Luc2 luciferase expressing 4T1 breast cancer cells are implanted into the mammary fat pads of BABL/c mice.
Mechanism of Action
Target of Action
CycLuc1 is a synthetic luciferin that primarily targets the enzyme luciferase . Luciferase is a bioluminescent protein that catalyzes the oxidation of luciferin, producing light as a result . This compound binds to luciferase with higher affinity than D-luciferin, the natural substrate of luciferase .
Mode of Action
This compound interacts with luciferase to produce bioluminescence, a process that involves the oxidation of the luciferin substrate . When this compound is used as a substrate, it has been observed to produce a stronger signal compared to D-luciferin . This suggests that this compound may have a more efficient interaction with luciferase, leading to increased bioluminescence.
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the luciferase-luciferin bioluminescence pathway . In this pathway, luciferase catalyzes the oxidation of luciferin, resulting in the emission of light. This compound, as a luciferin analogue, participates in this pathway by serving as a substrate for luciferase .
Pharmacokinetics
This compound exhibits superior properties compared to D-luciferin in terms of its pharmacokinetics . It has been shown to readily cross the blood-brain barrier in mice, which suggests improved bioavailability in the brain . This property makes this compound particularly useful for non-invasive bioluminescence imaging (BLI) of the brain . It’s also soluble in DMSO at a concentration of 100 mg/mL .
Result of Action
The primary result of this compound’s action is the production of bioluminescence. When used with luciferase, this compound produces about 5.7-fold more light than aminoluciferin and 3.2-fold more light than D-luciferin . This enhanced light output is maintained over a wide range of concentrations .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the distribution of this compound in the body is predominantly dictated by its low intrinsic permeability across the cell membrane . The efflux transporter, Bcrp, plays a relatively minor role in this distribution . Moreover, this compound’s action can be influenced by the presence of luciferase-expressing cells in the environment
Biochemical Analysis
Biochemical Properties
CycLuc1 interacts primarily with the enzyme luciferase . It binds to luciferase with higher affinity than D-luciferin . This interaction results in the emission of light, a process that is central to bioluminescence imaging . This compound emits about 5.7-fold more light than aminoluciferin and 3.2-fold more light than D-luciferin .
Cellular Effects
This compound has been shown to readily cross the blood-brain barrier in mice . This property allows for improved noninvasive bioluminescence imaging (BLI) of the brain at lower doses compared to D-luciferin . It also yields about 10-fold higher bioluminescent signal than D-luciferin when luciferase-expressing cells are implanted into mice .
Molecular Mechanism
The mechanism of action of this compound involves its interaction with luciferase. Upon binding to luciferase, this compound undergoes an enzymatic reaction that results in the emission of light . This light emission is significantly greater than that produced by D-luciferin, contributing to the superior imaging capabilities of this compound .
Temporal Effects in Laboratory Settings
This compound exhibits a rapid (4-5 min), long-lasting, and steady signal peak following an intravenous injection in mice . This suggests that this compound is stable and does not degrade rapidly in vivo .
Dosage Effects in Animal Models
In animal models, this compound has been shown to provide robust and reproducible imaging at a dose of 5 mg/kg . An increased photon flux was observed with a dose of 10 mg/kg, while escalation to 15 or 20 mg/kg provided marginal additional gains in photon flux .
Transport and Distribution
This compound is known to readily cross the blood-brain barrier in mice This suggests that it can be transported and distributed within various tissues in the body
Properties
IUPAC Name |
(4S)-2-(6,7-dihydro-5H-pyrrolo[3,2-f][1,3]benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S2/c17-13(18)9-5-19-11(16-9)12-15-8-3-6-1-2-14-7(6)4-10(8)20-12/h3-4,9,14H,1-2,5H2,(H,17,18)/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZBAMXERPYTFS-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC3=C(C=C21)N=C(S3)C4=NC(CS4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC2=CC3=C(C=C21)N=C(S3)C4=N[C@H](CS4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
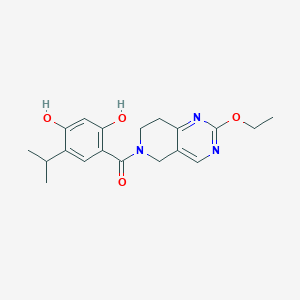
![acetic acid;(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-N-[(2R)-5-(diaminomethylideneamino)-1-oxo-1-(pyridin-4-ylmethylamino)pentan-2-yl]hexanamide](/img/structure/B606806.png)
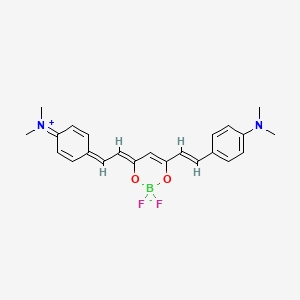
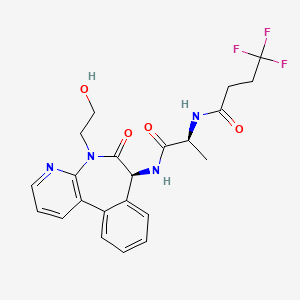
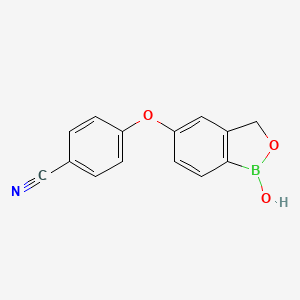
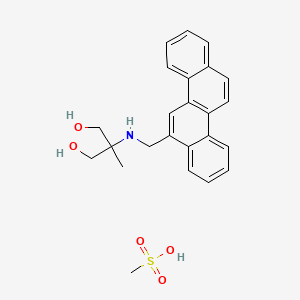
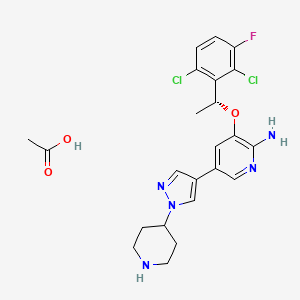
![4-[[5-[3-(2-Chloro-4-methylphenyl)-4-pyridinyl]-2-thiazolyl]amino]phenol](/img/structure/B606816.png)
